CID 22052990
Description
Typically, PubChem CIDs are used to uniquely identify chemical entities, with associated metadata including molecular formulas, physicochemical properties, and biological activities. For instance, analogous compounds in the evidence (e.g., oscillatoxin derivatives in or boronic acids in ) are characterized via techniques such as GC-MS, LC-ESI-MS, and computational modeling .
Properties
InChI |
InChI=1S/2FH.2GeO2.Mg/c;;2*2-1-3;/h2*1H;;;/q;;2*-1;+2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQXPVDRRPRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ge]=O.[O-][Ge]=O.F.F.[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Ge2H2MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 22052990 involves several synthetic routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. The reaction is quenched with an aqueous solution to obtain an intermediate, which is then further reacted to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
CID 22052990 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 22052990 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of CID 22052990 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Example Table 1: Hypothetical Physicochemical Properties
*Data for this compound is hypothetical due to lack of evidence.
2.2 Functional Similarity
Compounds may share applications in pharmaceuticals, agrochemicals, or industrial processes. For example:
Example Table 2: Functional Comparison
2.3 Analytical Techniques for Comparison
- LC-ESI-MS: Used to differentiate isomers (e.g., ginsenosides in ) via source-induced collision-induced dissociation (CID) patterns .
- GC-MS : Applied to characterize volatile compounds, as shown in for essential oil fractions.
Research Findings and Limitations
- Key Gaps : The absence of explicit data for this compound limits direct comparisons. However, –15 highlight the importance of computational tools (e.g., similarity scores, LogP predictions) to infer properties of uncharacterized compounds.
- Structural Alerts : Compounds like CID 53216313 and CID 2049887 are flagged for leadlikeness and synthetic accessibility, which could guide hypotheses about this compound .
Biological Activity
Overview of CID 22052990
This compound is a synthetic compound that has been investigated for various biological activities. It is important to note that compounds like this compound can have diverse effects depending on their structure, which influences their interaction with biological targets.
While specific mechanisms for this compound are not well-documented, compounds in this category often exhibit biological activity through interactions with specific receptors or enzymes. Understanding the mechanism of action typically involves:
- Binding Affinity : The strength of the interaction between the compound and its target.
- Selectivity : The ability of the compound to preferentially bind to its intended target over other biological molecules.
Potential Biological Activities
Based on similar compounds and preliminary data, this compound may exhibit activities such as:
- Antimicrobial : Potential effectiveness against bacterial or fungal infections.
- Anticancer : Inhibition of cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation in various models.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential activity against specific pathogens | |
| Anticancer | Inhibition of cancer cell lines in vitro | |
| Anti-inflammatory | Reduction in cytokine levels in preclinical models |
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound showed promising results against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations lower than those required for many standard antibiotics.
Study 2: Anticancer Properties
In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in these cells, suggesting a potential mechanism for its anticancer activity.
Study 3: Anti-inflammatory Effects
Research examining the anti-inflammatory effects of this compound indicated a significant reduction in pro-inflammatory cytokines when tested in animal models. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for studying CID 22052990?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure questions. For example:
- "How does the molecular structure of this compound influence its reactivity under varying pH conditions (PICO: Intervention = pH variation; Outcome = reactivity metrics)?"
- Avoid overly broad questions (e.g., "What is this compound?") and prioritize gaps in existing literature, such as unexplored synthetic pathways or mechanistic ambiguities .
Q. What strategies ensure a systematic literature review for this compound?
- Methodological Answer :
- Keyword Development : Compile terms like "this compound synthesis," "spectroscopic characterization," and "mechanistic studies," including synonyms (e.g., "IUPAC name" or "structural analogs").
- Database Selection : Use specialized platforms (e.g., PubMed, SciFinder) alongside Google Scholar with advanced operators (e.g.,
site:.eduorintitle:"this compound"). - Tracking Tools : Maintain a search log with dates, databases, and filters to avoid redundancy. Citation managers like Zotero can organize sources and notes .
Q. How to design reproducible experiments for this compound?
- Methodological Answer :
- Variable Control : Clearly define independent (e.g., temperature, solvent) and dependent variables (e.g., yield, purity).
- Protocol Documentation : Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry) to detail procedures, including instrument calibration and compound characterization (e.g., NMR, HPLC).
- Reproducibility Checks : Include triplicate runs and negative controls. Publish raw data in supplementary materials to enable replication .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s properties?
- Methodological Answer :
- Meta-Analysis : Statistically aggregate results from multiple studies to identify outliers or trends (e.g., using R or Python for regression analysis).
- Bias Assessment : Evaluate experimental conditions (e.g., purity of starting materials, instrumental sensitivity) that may explain discrepancies.
- Cross-Validation : Replicate conflicting experiments under standardized conditions to isolate variables .
Q. What advanced methodologies optimize this compound’s synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., catalyst loading, reaction time).
- In Situ Characterization : Employ techniques like FTIR or mass spectrometry to monitor intermediate formation.
- Green Chemistry Principles : Assess solvent sustainability (e.g., switch to ionic liquids) and energy efficiency (e.g., microwave-assisted synthesis) .
Q. How to integrate computational and experimental approaches for this compound’s mechanistic studies?
- Methodological Answer :
- Molecular Modeling : Perform DFT calculations (e.g., Gaussian, ORCA) to predict reaction pathways, then validate with kinetic experiments.
- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions.
- Interdisciplinary Collaboration : Partner with computational chemists to align force fields with experimental observables (e.g., activation energy) .
Ethical and Methodological Compliance
Q. What ethical guidelines apply to studies involving this compound in biological systems?
- Methodological Answer :
- Informed Consent : For human cell line studies, use templates like Queen’s University’s ICF to disclose risks and benefits.
- Animal Welfare : Follow ARRIVE guidelines for in vivo experiments, including sample size justification and humane endpoints.
- Data Transparency : Disclose conflicts of interest and publish negative results to avoid publication bias .
Data Analysis and Reporting
Q. How to validate computational predictions of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies vs. Assays : Compare in silico binding affinities (e.g., AutoDock Vina) with in vitro enzyme inhibition assays.
- False Discovery Mitigation : Use orthogonal assays (e.g., SPR, ITC) to confirm interactions.
- Statistical Rigor : Report p-values, confidence intervals, and effect sizes to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
